molecular formula C17H19N3O2 B14097748 4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile

4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile

Cat. No.: B14097748
M. Wt: 297.35 g/mol
InChI Key: RBWDNJAJXMGJEE-UHFFFAOYSA-N
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Description

4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system fused with a benzonitrile moiety.

Preparation Methods

The synthesis of 4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a diazaspiro compound with a benzonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Chemical Reactions Analysis

4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The diazaspiro ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 4-((2,4-Dioxo-1,3-diazaspiro[4

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile

InChI

InChI=1S/C17H19N3O2/c18-11-13-5-7-14(8-6-13)12-20-15(21)17(19-16(20)22)9-3-1-2-4-10-17/h5-8H,1-4,9-10,12H2,(H,19,22)

InChI Key

RBWDNJAJXMGJEE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C#N

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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